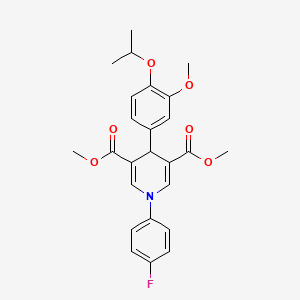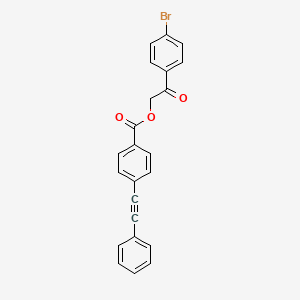![molecular formula C20H24FN3O B4749438 N-(3-fluoro-4-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea](/img/structure/B4749438.png)
N-(3-fluoro-4-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea
Vue d'ensemble
Description
N-(3-fluoro-4-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea, also known as PF-04447943, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor, which is a member of the opioid receptor family. The NOP receptor has been implicated in a variety of physiological processes, including pain modulation, anxiety, and drug addiction.
Mécanisme D'action
N-(3-fluoro-4-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea acts as a selective antagonist of the NOP receptor, which is a member of the opioid receptor family. The NOP receptor is widely distributed in the central nervous system and has been implicated in a variety of physiological processes, including pain modulation, anxiety, and drug addiction. By blocking the NOP receptor, N-(3-fluoro-4-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea reduces the activity of the nociceptin/orphanin FQ peptide system, which is involved in pain and stress responses.
Biochemical and Physiological Effects
N-(3-fluoro-4-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea has been shown to have a variety of biochemical and physiological effects. In preclinical studies, N-(3-fluoro-4-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea has been shown to reduce pain and anxiety-related behaviors in animal models. Additionally, N-(3-fluoro-4-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea has been shown to reduce drug-seeking behavior in animal models of addiction. These effects are thought to be mediated by the blockade of the NOP receptor, which reduces the activity of the nociceptin/orphanin FQ peptide system.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-fluoro-4-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea has several advantages and limitations for lab experiments. One advantage is that it is a selective antagonist of the NOP receptor, which allows for the specific targeting of this receptor in experiments. Additionally, N-(3-fluoro-4-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea has been extensively studied in preclinical models, which provides a strong foundation for future research. However, one limitation is that the mechanism of action of N-(3-fluoro-4-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea is complex and not fully understood. Additionally, the effects of N-(3-fluoro-4-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea may vary depending on the specific disease condition being studied.
Orientations Futures
There are several future directions for research on N-(3-fluoro-4-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea. One direction is to further elucidate the mechanism of action of N-(3-fluoro-4-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea, particularly in the context of pain and anxiety-related behaviors. Additionally, further studies are needed to determine the efficacy of N-(3-fluoro-4-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea in clinical trials for the treatment of pain, anxiety, and addiction. Finally, there is potential for the development of novel compounds based on the structure of N-(3-fluoro-4-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea that may have improved efficacy and selectivity.
Applications De Recherche Scientifique
N-(3-fluoro-4-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea has been extensively studied for its potential therapeutic applications in various disease conditions. The NOP receptor has been implicated in pain modulation, anxiety, and drug addiction, making N-(3-fluoro-4-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea a promising candidate for the treatment of these conditions. In preclinical studies, N-(3-fluoro-4-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea has shown efficacy in reducing pain and anxiety-related behaviors in animal models. Additionally, N-(3-fluoro-4-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea has been shown to reduce drug-seeking behavior in animal models of addiction.
Propriétés
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-[4-(piperidin-1-ylmethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O/c1-15-5-8-18(13-19(15)21)23-20(25)22-17-9-6-16(7-10-17)14-24-11-3-2-4-12-24/h5-10,13H,2-4,11-12,14H2,1H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAOKMQDUOKXQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)CN3CCCCC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-4-methylphenyl)-3-[4-(piperidin-1-ylmethyl)phenyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,3-dimethylphenyl)-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide](/img/structure/B4749357.png)


![methyl 2-({2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]acryloyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4749377.png)

![2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine](/img/structure/B4749398.png)
![N-{[(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)amino]carbonothioyl}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4749402.png)
![7-(difluoromethyl)-3-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4749406.png)
![2-[1-(2-thienylsulfonyl)-2-pyrrolidinyl]-1H-benzimidazole](/img/structure/B4749408.png)

![2,4-bis{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B4749431.png)
![4-methyl-N-{2-[(2-methylbenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4749444.png)
![N-(4-methoxyphenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B4749463.png)
![4-butyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4749467.png)